(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile
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Overview
Description
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile is a complex organic compound with a unique structure that includes a benzo(a)carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the benzo(a)carbazole core, followed by the introduction of the acetonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7,10-Dimethyl-6,11-dihydro-5H-benzo(a)carbazol-9-yl)acetonitrile include other benzo(a)carbazole derivatives and acetonitrile-substituted compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
CAS No. |
57412-00-7 |
---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(7,10-dimethyl-6,11-dihydro-5H-benzo[a]carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C20H18N2/c1-12-11-15(9-10-21)13(2)19-18(12)17-8-7-14-5-3-4-6-16(14)20(17)22-19/h3-6,11,22H,7-9H2,1-2H3 |
InChI Key |
UKDJQSWRMQQDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(N2)C4=CC=CC=C4CC3)C)CC#N |
Origin of Product |
United States |
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